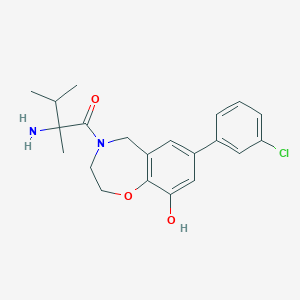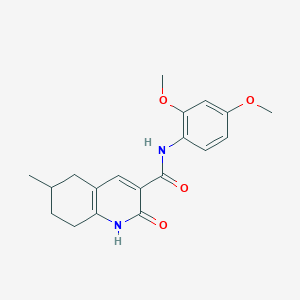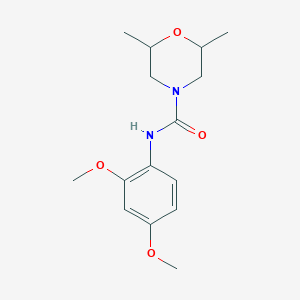![molecular formula C17H18ClN3O2S B5416015 1-acetyl-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B5416015.png)
1-acetyl-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-acetyl-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . Thiazole rings are found in many biologically active compounds, including Vitamin B1 (thiamine), which plays a crucial role in carbohydrate metabolism and neurotransmitter synthesis .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiazole ring and the piperidine ring. Recent developments in the synthesis of piperazine derivatives, which are structurally similar to piperidine, include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole and piperidine rings, as well as the acetyl and carboxamide functional groups. The compound’s structure can be determined using techniques such as X-ray crystallography and mass spectrometry .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the thiazole and piperidine rings, as well as the acetyl and carboxamide functional groups. Thiazole rings are known to undergo electrophilic substitution due to the delocalization of π-electrons . Piperidine rings can participate in a variety of reactions, including nucleophilic substitution and ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiazole and piperidine rings could impact its solubility, melting point, and boiling point. The compound’s exact properties could be determined using various analytical techniques .Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, many thiazole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . The exact mechanism of action would need to be determined through further study.
Safety and Hazards
Properties
IUPAC Name |
1-acetyl-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2S/c1-11(22)21-8-6-12(7-9-21)16(23)20-17-19-15(10-24-17)13-4-2-3-5-14(13)18/h2-5,10,12H,6-9H2,1H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDKUNUXEMZCHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-{[(4-chlorophenyl)carbamoyl]amino}phenyl)acetamide](/img/structure/B5415944.png)
![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N-(2-fluorophenyl)-1-piperazinecarboxamide](/img/structure/B5415951.png)

![6-isopropyl-1-methyl-N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B5415968.png)
![2-(4-{(E)-[1-(2-fluorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-methoxyphenoxy)propanoic acid](/img/structure/B5415975.png)

![(4aS*,8aR*)-6-(imidazo[1,2-a]pyridin-3-ylacetyl)-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5415986.png)

![(5E)-5-[[3-[3-(3,5-dimethylphenoxy)propoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5415997.png)
![4-(4-fluorophenyl)-N-[(1S)-1-(3-methylpyridin-2-yl)ethyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5416009.png)
![N-[2-(3,4-dimethoxyphenyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5416014.png)
![1-(3,4-dimethylphenyl)-4-[3-(2-furyl)-2-propen-1-ylidene]-3,5-pyrazolidinedione](/img/structure/B5416022.png)
![5-[(cyclohexylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B5416032.png)
